Technical Documentation Center

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride
  • CAS: 1788036-27-0

Core Science & Biosynthesis

Foundational

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride stability

An In-depth Technical Guide to the Stability of (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride Introduction (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a chiral synthetic building block of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride

Introduction

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural motif is a core component of several biologically active molecules, including antibacterial agents.[1][2] The oxazolidinone ring, in particular, is a privileged scaffold in drug discovery.[1] The stability and purity of such key intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the chemical stability of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride.

The inherent reactivity of the oxazolidinone ring system, coupled with the primary amine functionality, presents potential stability challenges. Therefore, a thorough understanding of its degradation pathways under various stress conditions is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and defining re-test periods. This document outlines the theoretical basis for potential degradation, provides detailed experimental protocols for forced degradation studies, and describes the development and validation of a stability-indicating analytical method.

Physicochemical Properties and Potential Stability Liabilities

Before embarking on experimental stability studies, a theoretical assessment of the molecule's potential weak points is essential.

Chemical Structure:

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

Key Functional Groups and Potential Degradation Pathways:

  • Oxazolidinone Ring: The carbamate linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under basic conditions, which could lead to ring-opening.[3][4]

  • Primary Amine: The aminomethyl group is a nucleophile and can be susceptible to oxidation.

  • Chiral Center: The stereochemical integrity at the C5 position is a critical quality attribute. Racemization could potentially occur under harsh conditions.

  • Hydrochloride Salt: The salt form can influence the compound's hygroscopicity and solid-state stability.

Based on these features, the primary degradation pathways to investigate are hydrolysis (acidic and basic), oxidation, and thermal degradation. Photostability should also be assessed as per standard guidelines.[5]

Forced Degradation Studies: A Framework for Identifying Degradation Pathways

Forced degradation (stress testing) is the cornerstone of a stability-indicating method development.[5][6] The objective is to generate degradation products to a level of 5-20% to facilitate their detection and separation from the parent compound.[5]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of (R)-5-(Aminomethyl)oxazolidin-2-one HCl Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Expose Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose Neutralize Neutralize/Quench (if necessary) Acid->Neutralize Time Points Base->Neutralize Time Points Oxidation->Neutralize Time Points Thermal->Neutralize Time Points Photo->Neutralize Time Points Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Purity Assess Peak Purity HPLC->Purity Identify Identify Degradants (LC-MS/MS, NMR) Purity->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following protocols are starting points and should be optimized to achieve the target degradation of 5-20%.

2.2.1. Acid Hydrolysis

  • Prepare a stock solution of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride in 0.1 N HCl at a concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Rationale: Elevated temperature accelerates the hydrolytic process. The oxazolidinone ring is generally more stable to acid than base, but this must be confirmed experimentally.[3][7]

2.2.2. Base Hydrolysis

  • Prepare a stock solution of the compound in 0.1 N NaOH at approximately 1 mg/mL.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, and 120 minutes) due to the expected higher reactivity.

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase for analysis.

Rationale: The carbamate functionality is highly susceptible to base-catalyzed hydrolysis.[4] Room temperature is often sufficient to induce significant degradation.

2.2.3. Oxidative Degradation

  • Prepare a stock solution of the compound in 3% hydrogen peroxide at approximately 1 mg/mL.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

Rationale: The primary amine is a potential site for oxidation. Other parts of the molecule may also be susceptible.[8]

2.2.4. Thermal Degradation

  • Solid State: Place a known quantity of the solid compound in a stability chamber at 80°C. Analyze at specified time points by dissolving the solid in a suitable solvent and diluting for HPLC analysis.

  • Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water or a water/acetonitrile mixture) at 1 mg/mL. Incubate at 80°C and analyze aliquots at various time points.

Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.

2.2.5. Photolytic Degradation

  • Expose the solid compound and a solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

  • A control sample should be protected from light with aluminum foil.

  • Analyze the samples after exposure.

Rationale: To determine if the compound is light-sensitive, which has implications for packaging and handling.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][10]

Method Development Strategy

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.[6]

3.1.1. Initial Chromatographic Conditions

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or determined by UV scan)
Injection Volume 10 µL

Rationale: A C18 column provides good retention for polar compounds. A gradient elution is necessary to separate the parent peak from potentially more polar or less polar degradants.[6] Trifluoroacetic acid is a common mobile phase modifier that improves peak shape for amines.

3.1.2. Method Optimization

The goal is to achieve baseline separation of the parent peak from all degradation product peaks and any impurities. This involves injecting the stressed samples and optimizing the following parameters:

  • Mobile Phase Composition: Adjust the ratio of organic modifier and the pH of the aqueous phase.

  • Gradient Profile: Modify the slope and duration of the gradient.

  • Column Chemistry: If separation is not achieved on a C18 column, consider other stationary phases like C8 or phenyl-hexyl.

  • Temperature: Varying the column temperature can affect selectivity.

Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: Demonstrated by the separation of the parent peak from all degradants in the stressed samples. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Data Interpretation and Reporting

Summarizing Degradation Data

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of DegradantsMajor Degradant(s) (Area %)
0.1 N HCl, 60°C24 h[Data][Data][Data][Data]
0.1 N NaOH, RT2 h[Data][Data][Data][Data]
3% H₂O₂, RT24 h[Data][Data][Data][Data]
Thermal (Solid), 80°C7 days[Data][Data][Data][Data]
Photolytic (Solid)ICH Q1B[Data][Data][Data][Data]
Proposing Degradation Pathways

Based on the identification of degradation products (using techniques like LC-MS/MS and NMR), a degradation pathway can be proposed.

Degradation_Pathway Parent (R)-5-(Aminomethyl)oxazolidin-2-one HCl Base_Deg Ring-Opened Product Parent->Base_Deg Base Hydrolysis (NaOH) Ox_Deg Oxidized Amine Product Parent->Ox_Deg Oxidation (H2O2)

Caption: Hypothetical Degradation Pathway.

Recommended Storage and Handling

Based on the stability data, recommendations for storage and handling can be made. For instance, if the compound is found to be sensitive to hydrolysis, it should be stored in well-closed containers in a dry environment.[11][12] If it is light-sensitive, it should be stored in light-resistant containers.

Conclusion

This guide provides a comprehensive roadmap for establishing the stability profile of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. By systematically applying forced degradation studies and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the compound's degradation pathways. This knowledge is indispensable for ensuring the quality and consistency of this important chemical intermediate throughout the drug development lifecycle. The self-validating nature of these protocols, grounded in established scientific principles and regulatory guidelines, ensures the generation of trustworthy and authoritative stability data.

References

  • Vijayakumar, E. K. S., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–123. [Link][9]

  • USP-NF. (2020). Zolmitriptan. [Link][11]

  • ResearchGate. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. [Link][10]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link][1]

  • ResearchGate. (1997). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link][7]

  • Maggio, R. M., et al. (2013). Trends in Analytical chemistry. CONICET. [Link][6]

  • PubChem. (n.d.). (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. [Link]

  • ACS Publications. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • Al-Tel, T. H., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link][3]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. [Link][12]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. [Link][8]

  • ResearchGate. (2004). Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. [Link]

  • PubMed. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • PMC. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

  • Pharmacophore. (2013). validated-rp-hplc-method-for-the-estimation-of-zolmitriptan-in-formulation. [Link]

  • Jetir.Org. (2018). Forced Degradation Study For Assay Method Of Zolmitriptan Content In Zolmitriptan Pharmaceutical Drugs Product. [Link]

  • ResearchGate. (2015). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. [Link][4]

  • MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][5]

  • PubMed Central. (2005). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. [Link]

  • PMC - PubMed Central. (2014). Current Updates on Oxazolidinone and Its Significance. [Link][2]

  • PMC - NIH. (2017). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of Novel Oxazolidinone Derivatives

Introduction: The Enduring Significance of the Oxazolidinone Scaffold in an Era of Antimicrobial Resistance The oxazolidinones represent a critical class of synthetic antibacterial agents, distinguished by their unique m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Oxazolidinone Scaffold in an Era of Antimicrobial Resistance

The oxazolidinones represent a critical class of synthetic antibacterial agents, distinguished by their unique mechanism of action and their efficacy against a broad spectrum of multidrug-resistant Gram-positive pathogens.[1][2][3] The emergence of linezolid, the first clinically approved oxazolidinone, marked a significant milestone in the fight against infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1][2] Linezolid and its second-generation successor, tedizolid, function by inhibiting bacterial protein synthesis at a very early stage, binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.[2] This distinct mechanism of action circumvents existing resistance pathways, making the oxazolidinone scaffold a fertile ground for the development of new therapeutics to combat the ever-growing threat of antimicrobial resistance.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing and diversifying the oxazolidinone ring system. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the critical structure-activity relationships (SAR) that govern the antibacterial potency of these vital compounds.

Part 1: Foundational Synthesis of the Oxazolidinone Core

The construction of the chiral oxazolidinone ring is the cornerstone of synthesizing novel derivatives. The stereochemistry at the C-5 position is crucial for antibacterial activity, with the (S)-configuration being essential. Several robust synthetic methodologies have been established, each with its own set of advantages and considerations.

Cyclization of β-Amino Alcohols: The Classical Approach

One of the most fundamental and widely employed methods for constructing the oxazolidinone ring involves the cyclization of a β-amino alcohol. This approach offers a high degree of control over the stereochemistry of the resulting oxazolidinone, as the chirality is typically introduced via the starting amino alcohol.

The choice of the carbonylating agent is a critical parameter in this synthetic route. While historically, highly toxic reagents like phosgene were used, modern methodologies favor safer and more efficient alternatives such as dialkyl carbonates or carbonyldiimidazole (CDI).[4][5] The reaction proceeds via an initial N- or O-acylation, followed by an intramolecular cyclization to furnish the oxazolidinone ring.

Illustrative Reaction Scheme:

G cluster_0 Cyclization of a β-Amino Alcohol beta_amino_alcohol β-Amino Alcohol intermediate Acyloxycarbamate Intermediate beta_amino_alcohol->intermediate Carbonylating Agent (e.g., CDI) oxazolidinone Oxazolidinone intermediate->oxazolidinone Intramolecular Cyclization

Caption: General workflow for oxazolidinone synthesis from a β-amino alcohol.

Epoxide Ring-Opening Strategies: Versatility and Stereocontrol

A highly versatile and stereospecific approach to the oxazolidinone core involves the ring-opening of a chiral epoxide. This strategy is particularly advantageous as it allows for the direct installation of the required stereocenter at the C-5 position. A common and efficient method involves the reaction of a suitably substituted aniline with a chiral glycidyl derivative, such as (R)-glycidyl butyrate or (R)-epichlorohydrin.[1][6][7]

The reaction typically proceeds in two key steps:

  • Nucleophilic Ring-Opening: The aniline derivative attacks the less hindered carbon of the epoxide, leading to the formation of an amino alcohol intermediate.

  • Cyclization: The resulting amino alcohol is then cyclized using a carbonylating agent, as described in the previous section.

A Representative Synthetic Pathway:

G cluster_1 Epoxide Ring-Opening Strategy aniline Substituted Aniline amino_alcohol Amino Alcohol Intermediate aniline->amino_alcohol Ring-Opening epoxide Chiral Epoxide (e.g., (R)-Epichlorohydrin) epoxide->amino_alcohol oxazolidinone Chiral Oxazolidinone amino_alcohol->oxazolidinone Carbonylation & Cyclization

Caption: Synthesis of a chiral oxazolidinone via an epoxide ring-opening strategy.

Modern Synthetic Innovations: Expanding the Toolkit

Beyond these classical approaches, the field has witnessed the development of novel and efficient methodologies for oxazolidinone synthesis. These include:

  • Solid-Phase Synthesis: This technique allows for the rapid generation of libraries of oxazolidinone derivatives for high-throughput screening.[8] The strategy often involves attaching a 1,2-diol to a polymer support, followed by reaction with an isocyanate and subsequent cycloelimination to release the oxazolidinone.[8]

  • Multi-component Reactions: These reactions offer a highly atom-economical and efficient route to complex oxazolidinones from simple starting materials in a single step.[4]

  • Organocatalytic Cascade Reactions: The use of organocatalysts, such as thiourea derivatives, has enabled the stereoselective synthesis of oxazolidinones from stable sulfur ylides and nitro-olefins.[9]

Part 2: Strategic Diversification of the Oxazolidinone Scaffold

The biological activity of oxazolidinone derivatives can be exquisitely tuned by modifying the substituents at various positions of the heterocyclic ring. The most significant positions for modification are the N-3 and C-5 positions, as these directly influence the interaction of the molecule with its ribosomal target.

The N-Aryl Substituent: A Key Determinant of Potency

The nature of the N-aryl substituent is a critical determinant of the antibacterial potency of oxazolidinones. Structure-activity relationship (SAR) studies have consistently shown that a 3-fluoro-4-substituted phenyl ring is optimal for activity.[10] The fluorine atom is believed to enhance binding to the ribosomal target, while the substituent at the 4-position can be varied to modulate pharmacokinetic and pharmacodynamic properties.

Common modifications at the 4-position include:

  • Morpholine: As seen in linezolid, the morpholine ring is well-tolerated and contributes to favorable pharmacokinetic properties.

  • Fused Heterocyclic Rings: The incorporation of fused heterocyclic rings, such as benzoxazinone, has been shown to enhance antibacterial activity against a broad range of pathogens.[11]

  • Biaryl Systems: The introduction of a second aromatic or heteroaromatic ring at the 4-position can significantly increase potency.[10][12]

The C-5 Side Chain: Fine-Tuning Activity and Overcoming Resistance

The C-5 side chain plays a crucial role in the interaction of the oxazolidinone with the peptidyl transferase center of the ribosome. The acetamidomethyl side chain of linezolid is a key pharmacophoric element. However, modifications at this position are a primary strategy for overcoming resistance and enhancing potency.

Key SAR Insights for the C-5 Side Chain:

ModificationImpact on Antibacterial ActivityReference(s)
Elongation of the methylene chainDecreased activity[13]
Replacement of carbonyl with thiocarbonylEnhanced in vitro activity[13]
Introduction of dithiocarbamate moietiesPotent activity against resistant strains[14]
Incorporation of 1,2,3-triazol-2-yl-methyl groupsMaintained or enhanced potency[10]

Part 3: Detailed Experimental Protocols

To provide a practical framework for the synthesis of novel oxazolidinone derivatives, a detailed, step-by-step protocol for the synthesis of a linezolid analog is presented below. This protocol is a composite of established methodologies and is designed to be self-validating.[1][6]

Synthesis of (S)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • To a stirred solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-65 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amino alcohol.

Step 2: Synthesis of (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

  • Dissolve the amino alcohol from Step 1 in dichloromethane.

  • Add carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chlorinated oxazolidinone.

Step 3: Synthesis of (R)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]phthalimide

  • To a solution of the chlorinated oxazolidinone from Step 2 in dimethylformamide (DMF), add potassium phthalimide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the phthalimide derivative.

Step 4: Synthesis of (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

  • Suspend the phthalimide derivative from Step 3 in ethanol.

  • Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the solid phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 5: Synthesis of (S)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

  • Dissolve the crude amine from Step 4 in dichloromethane.

  • Add acetic anhydride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure linezolid.

Characterization: The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1] Melting points should also be determined and compared with literature values.[1]

Part 4: Conclusion and Future Directions

The oxazolidinone scaffold remains a cornerstone in the development of novel antibacterial agents. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of new derivatives with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. Future research in this area will likely focus on the development of novel C-5 side chains that can form additional interactions with the ribosomal target, the exploration of new N-aryl bioisosteres, and the application of innovative synthetic technologies to accelerate the discovery of next-generation oxazolidinone antibiotics.

References

  • Asian Journal of Chemistry. (2022). Synthesis of Novel Oxazolidinone Derivatives Bearing Benzo[b]thiophene Moiety and their Antimicrobial Evaluation. [Link]

  • International Journal of ChemTech Research. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Slideshare. (2014). Synthesis of Oxazolidinones. [Link]

  • ACS Publications. (2011). Synthesis and Structure−Activity Relationship Studies of Highly Potent Novel Oxazolidinone Antibacterials. [Link]

  • PubMed Central. (2014). Current Updates on Oxazolidinone and Its Significance. [Link]

  • PubMed. (2002). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. [Link]

  • ResearchGate. (2018). Reaction conditions in the synthesis of oxazolidin-2-ones. [Link]

  • Wikipedia. (2023). 2-Oxazolidinone. [Link]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • Frontiers. (2019). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. [Link]

  • ResearchGate. (2011). Synthesis of oxazolidin-2-ones. [Link]

  • National Institutes of Health. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Antibiotic Linezolid Analogues. [Link]

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

  • Bentham Science Publishers. (2024). Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. [Link]

  • PubMed. (2002). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. [Link]

  • PubMed Central. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]

  • National Institutes of Health. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. [Link]

  • ResearchGate. (2022). Structure–activity relationships of oxazolidinone antibiotics. [Link]

  • Google Patents. (2011).

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride: A Detailed Protocol for Pharmaceutical Research

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics such as Linezolid. Its stereochemicall...

Author: BenchChem Technical Support Team. Date: February 2026

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics such as Linezolid. Its stereochemically defined structure is paramount for biological activity, making a robust and reproducible synthetic protocol essential for researchers in drug discovery and development. This application note provides a comprehensive, step-by-step guide for the synthesis of this key intermediate, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction to Synthetic Strategy

The presented protocol follows a widely adopted and efficient synthetic route commencing from the readily available and chiral starting material, (R)-epichlorohydrin. This strategy is favored for its cost-effectiveness and high degree of stereochemical control.[1][2] The synthesis involves a three-step sequence:

  • Phthalimide protection and epoxide ring-opening: (R)-epichlorohydrin reacts with potassium phthalimide to introduce a protected nitrogen source and simultaneously open the epoxide ring.

  • Cyclization to form the oxazolidinone ring: The resulting intermediate undergoes intramolecular cyclization to form the core oxazolidinone structure.

  • Deprotection and hydrochloride salt formation: The phthalimide protecting group is removed to unveil the primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

This approach ensures the retention of the stereochemistry at the C-5 position, which is critical for the efficacy of the final active pharmaceutical ingredient.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Epichlorohydrin≥99%Commercially AvailableChiral starting material.
Potassium Phthalimide≥98%Commercially AvailableNitrogen source.
Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent for phthalimidation.
Hydrazine Hydrate64-65%Commercially AvailableDeprotection agent.
MethanolAnhydrousCommercially AvailableSolvent for deprotection.
Diethyl Carbonate≥99%Commercially AvailableCarbonyl source for cyclization.
Sodium Methoxide0.5 M in MethanolCommercially AvailableBase for cyclization.
Hydrochloric Acid2 M in Diethyl EtherCommercially AvailableFor hydrochloride salt formation.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction and crystallization solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Step 1: Synthesis of (R)-N-(oxiran-2-ylmethyl)phthalimide

This initial step involves the nucleophilic ring-opening of (R)-epichlorohydrin by potassium phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions in the subsequent cyclization step.

Procedure:

  • To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add (R)-epichlorohydrin (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford (R)-N-(oxiran-2-ylmethyl)phthalimide.

Step 2: Synthesis of (R)-5-(phthalimidomethyl)oxazolidin-2-one

The formation of the oxazolidinone ring is achieved through an intramolecular cyclization of the intermediate formed in the previous step. This reaction is typically base-catalyzed.

Procedure:

  • Dissolve the crude (R)-N-(oxiran-2-ylmethyl)phthalimide from Step 1 in a suitable solvent such as methanol.

  • Add a catalytic amount of a base, for instance, sodium methoxide (0.1 eq), to the solution.

  • The reaction mixture is stirred at reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (R)-5-(phthalimidomethyl)oxazolidin-2-one, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

An alternative and often higher-yielding approach for the cyclization involves the use of a carbonylating agent like diethyl carbonate.[3]

Alternative Cyclization Procedure:

  • To a solution of the amino alcohol intermediate (formed in situ from the epoxide) in a suitable solvent, add diethyl carbonate and a base such as sodium methoxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up as described above.

Step 3: Synthesis of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

The final step involves the deprotection of the phthalimide group to yield the free amine, followed by the formation of the hydrochloride salt. Hydrazinolysis is a standard and effective method for phthalimide cleavage.[4][5]

Procedure:

  • Suspend (R)-5-(phthalimidomethyl)oxazolidin-2-one (1.0 eq) in methanol.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude amine in a minimal amount of methanol or another suitable solvent.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride as a white to off-white solid.

Workflow and Mechanism

The overall synthetic workflow can be visualized as a linear progression of three key transformations.

Synthesis_Workflow A (R)-Epichlorohydrin B (R)-N-(oxiran-2-ylmethyl)phthalimide A->B Potassium Phthalimide, DMF C (R)-5-(phthalimidomethyl)oxazolidin-2-one B->C Base (e.g., NaOMe), Methanol or Diethyl Carbonate D (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride C->D 1. Hydrazine Hydrate, Methanol 2. HCl in Ether

Figure 1: Synthetic workflow for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride.

The core of this synthesis lies in the intramolecular cyclization to form the five-membered oxazolidinone ring. This process is facilitated by the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the in-situ formed carbamate or a related species.

Reaction_Mechanism cluster_0 Intramolecular Cyclization Intermediate_Amine R-NH-CH2-CH(OH)-CH2-X Deprotonation R-NH-CH2-CH(O-)-CH2-X Intermediate_Amine->Deprotonation Base Oxazolidinone Formed Oxazolidinone Ring Deprotonation->Oxazolidinone Intramolecular Nucleophilic Attack

Figure 2: Simplified mechanism of oxazolidinone ring formation.

Characterization and Quality Control

The purity and identity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To check for the purity of the crystalline solid.

Safety Considerations

  • Epichlorohydrin is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and toxic. Handle with care, avoiding inhalation and skin contact.

  • Dimethylformamide (DMF) is a reproductive toxin. Use in a fume hood and wear appropriate gloves.

  • Always wear safety glasses, a lab coat, and gloves when performing these chemical syntheses.

Conclusion

This detailed protocol provides a reliable and well-documented method for the synthesis of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, a key intermediate in pharmaceutical manufacturing. By following this guide, researchers can confidently produce high-quality material for their drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this protocol both practical and scalable.

References

  • Bach, J.; Bull, S. D.; Davies, S. G.; Nicholson, R. L.; Sanganee, H. J.; Smith, A. D. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Tetrahedron Lett.1999, 40, 6677.
  • Reddy, K. R. et al. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry2011, 8(1), 167-171.
  • Perrault, W. R. et al. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Org. Process Res. Dev.2003, 7(4), 533-546.
  • Perrault, W. R. et al. The Synthesis of N-Aryl-5(S)
  • Request PDF: A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
  • Kim, H. et al. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC - PubMed Central.
  • Novel process for preparation of linezolid and its novel intermediates.
  • Yadav, J. S. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2018, 23(9), 2329.
  • A New and Alternate Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC.
  • Organic Chemistry Portal. Oxazolidinone synthesis.
  • Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents.
  • Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC - NIH.
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
  • Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid.
  • Reaction conditions used in the synthesis of chiral...
  • Identification, preparation and UHPLC determination of process-rel
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
  • Method for preparing linezolid and intermediates thereof.
  • Method for preparing linezolid and intermediates thereof.

Sources

Application

Application Notes and Protocols for the Derivatization of (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride

Introduction: The Strategic Importance of (R)-5-(Aminomethyl)oxazolidin-2-one in Medicinal Chemistry (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in modern drug discovery.[1][2][]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (R)-5-(Aminomethyl)oxazolidin-2-one in Medicinal Chemistry

(R)-5-(aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in modern drug discovery.[1][2][] Its rigid oxazolidinone core, coupled with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The stereochemistry at the C5 position is crucial, as biological targets are inherently chiral, and the enantiomeric purity of a drug candidate can profoundly influence its efficacy and safety profile.[4] This application note provides detailed protocols for the derivatization of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride, focusing on three common and synthetically valuable transformations: N-acylation, N-sulfonylation, and reductive amination. These reactions enable the exploration of chemical space around this privileged scaffold, facilitating the development of new therapeutics, particularly in the realm of antibacterial agents like linezolid and its analogues.[5][6]

Core Derivatization Strategies: A Practical Guide

The primary amino group of (R)-5-(aminomethyl)oxazolidin-2-one is a nucleophilic handle that can be readily functionalized. As the starting material is a hydrochloride salt, a base is typically required to liberate the free amine for subsequent reactions. The choice of base, solvent, and reaction conditions is critical to ensure high yields and prevent side reactions.

I. N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation for introducing a wide range of functional groups. The resulting amide bond is generally stable and can participate in key hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction with an acid chloride. An excess of the base is often employed to drive the reaction to completion.

  • Acylating Agent: Acid chlorides and anhydrides are common acylating agents due to their high reactivity. The choice depends on the desired acyl group and its availability.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are used to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-[((R)-2-oxooxazolidin-5-yl)methyl]acetamide, a key structural motif in the antibiotic linezolid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(R)-5-(Aminomethyl)oxazolidin-2-one HCl152.581.0152.6 mg
Triethylamine (TEA)101.192.20.31 mL
Acetic Anhydride102.091.10.10 mL
Dichloromethane (DCM), anhydrous--10 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO₄)--As needed

Procedure:

  • Suspend (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 mmol) dropwise to the stirred suspension. Stir for 15 minutes to ensure the formation of the free amine.

  • Slowly add acetic anhydride (1.1 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure N-[((R)-2-oxooxazolidin-5-yl)methyl]acetamide.

Expected Results:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~6.0 (br s, 1H, NH), 4.7-4.8 (m, 1H), 4.0-4.1 (t, J = 8.8 Hz, 1H), 3.7-3.8 (m, 1H), 3.5-3.6 (m, 2H), 2.0 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ ~170.1, 159.2, 72.8, 47.5, 42.1, 23.2.

    • Mass Spectrometry (ESI+): m/z = 159.07 [M+H]⁺.

DOT Diagram: N-Acylation Workflow

acylation_workflow start Start: (R)-5-(Aminomethyl)oxazolidin-2-one HCl in DCM add_base Add Triethylamine (0°C) start->add_base free_amine Free Amine Formation add_base->free_amine add_acyl Add Acetic Anhydride (0°C) free_amine->add_acyl reaction Stir at RT (2-4h) add_acyl->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: N-acetylated derivative purification->product

Caption: Workflow for the N-acylation of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride.

II. N-Sulfonylation: Constructing Sulfonamides

The sulfonamide functional group is a key component in a multitude of drugs. N-sulfonylation of the primary amine on the oxazolidinone scaffold allows for the introduction of this important pharmacophore.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation. The choice of the R-group on the sulfonyl chloride allows for significant structural diversity.

  • Base: Similar to acylation, a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the starting material and the generated HCl. Pyridine can also act as a catalyst.

  • Solvent: Anhydrous aprotic solvents such as DCM or THF are suitable.

  • Temperature: The reaction is often performed at 0 °C to control reactivity and then warmed to room temperature.

Experimental Protocol: N-Mesylation

This protocol details the reaction with methanesulfonyl chloride to yield N-[((R)-2-oxooxazolidin-5-yl)methyl]methanesulfonamide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(R)-5-(Aminomethyl)oxazolidin-2-one HCl152.581.0152.6 mg
Triethylamine (TEA)101.192.50.35 mL
Methanesulfonyl Chloride (MsCl)114.551.20.09 mL
Dichloromethane (DCM), anhydrous--10 mL
1 M Hydrochloric Acid (HCl)--As needed
Saturated aqueous sodium bicarbonate--As needed
Brine--As needed
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • Suspend (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C.

  • Add triethylamine (2.5 mmol) and stir for 15 minutes.

  • Add methanesulfonyl chloride (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM (10 mL) and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

Expected Results:

  • Yield: 70-85%

  • Appearance: White solid

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~5.5 (br s, 1H, NH), 4.8-4.9 (m, 1H), 4.1-4.2 (t, J = 9.0 Hz, 1H), 3.8-3.9 (m, 1H), 3.4-3.5 (m, 2H), 3.0 (s, 3H).

    • Mass Spectrometry (ESI+): m/z = 195.05 [M+H]⁺.

DOT Diagram: N-Sulfonylation Workflow

sulfonylation_workflow start Start: (R)-5-(Aminomethyl)oxazolidin-2-one HCl in DCM add_base Add Triethylamine (0°C) start->add_base free_amine Free Amine Formation add_base->free_amine add_sulfonyl Add Methanesulfonyl Chloride (0°C) free_amine->add_sulfonyl reaction Stir at RT (12-16h) add_sulfonyl->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-sulfonated derivative purification->product

Caption: Workflow for the N-sulfonylation of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride.

III. Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful method for forming C-N bonds and allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for one-pot reductive aminations. It is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde.[7]

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for extensive diversification of the final product.

  • Solvent: Anhydrous aprotic solvents that can dissolve both the amine and the carbonyl compound, such as 1,2-dichloroethane (DCE) or DCM, are preferred.

  • Catalyst: For less reactive carbonyls (like some ketones), a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-N-[((R)-2-oxooxazolidin-5-yl)methyl]amine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(R)-5-(Aminomethyl)oxazolidin-2-one HCl152.581.0152.6 mg
Triethylamine (TEA)101.191.10.15 mL
Benzaldehyde106.121.00.10 mL
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
1,2-Dichloroethane (DCE), anhydrous--10 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • To a stirred suspension of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride (1.0 mmol) in anhydrous DCE (10 mL), add triethylamine (1.1 mmol). Stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.0 mmol) to the mixture.

  • Stir for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired secondary amine.

Expected Results:

  • Yield: 65-80%

  • Appearance: Colorless oil or white solid

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 5H), 4.7-4.8 (m, 1H), 4.0-4.1 (t, J = 8.8 Hz, 1H), 3.8 (s, 2H), 3.6-3.7 (m, 1H), 2.9-3.0 (m, 2H).

    • Mass Spectrometry (ESI+): m/z = 207.11 [M+H]⁺.

DOT Diagram: Reductive Amination Workflow

reductive_amination_workflow start Start: (R)-5-(Aminomethyl)oxazolidin-2-one HCl in DCE add_base Add Triethylamine start->add_base add_aldehyde Add Benzaldehyde add_base->add_aldehyde imine_formation Imine Formation (30 min) add_aldehyde->imine_formation add_stab Add Sodium Triacetoxyborohydride imine_formation->add_stab reaction Stir at RT (12-24h) add_stab->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-benzylated derivative purification->product

Caption: Workflow for the reductive amination of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride.

Analytical Characterization and Quality Control

Rigorous characterization of the synthesized derivatives is essential to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on the oxazolidinone ring and the newly introduced substituents provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for confirming that the stereochemical integrity of the C5 center is maintained throughout the derivatization process.[4][8]

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of (R)-5-(aminomethyl)oxazolidin-2-one hydrochloride. By employing these fundamental transformations—N-acylation, N-sulfonylation, and reductive amination—researchers can efficiently generate a library of novel compounds built around this valuable chiral scaffold. The careful selection of reagents and reaction conditions, coupled with rigorous analytical characterization, will empower scientists in their pursuit of new and improved therapeutic agents.

References

  • Els, S. P., Govender, K. B., Sokhela, M. K., Bhatt, N., Reddy, N., Kruger, H. G., Arvidsson, P. I., Gunosewoyo, H., Govender, T., & Naicker, T. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, e202400432. [Link]

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199. [Link]

  • Sharpless, K. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Sztojkov-Ivanov, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. [Link]

  • Agami, C., Amiot, F., Couty, F., Dechoux, L., Kaminsky, C., & Venier, O. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955-3958. [Link]

  • Dudkin, S. V., et al. (2019). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. [Link]

  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

  • Aronica, L. A., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Singh, R., & Santra, S. (2013). Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

  • Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Patil, P. A., et al. (2022). Synthesis of Novel Oxazolidinone Derivatives Bearing Benzo[b]thiophene Moiety. Asian Journal of Chemistry. [Link]

  • ChemistryViews. (2018). N-Acylation of Oxazolidinones. Retrieved from [Link]

  • G. Legnani, et al. (2017). From carnitinamide to 5-aminomethyl-2-oxazolidinones. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, W., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molecules. [Link]

  • Ackermann, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Lee, W. K., et al. (2017). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules. [Link]

Sources

Method

Experimental protocol for N-acylation of (R)-5-(Aminomethyl)oxazolidin-2-one

An Application Guide to the N-Acylation of (R)-5-(Aminomethyl)oxazolidin-2-one: Protocols and Mechanistic Insights Introduction: The Significance of N-Acylated Oxazolidinones (R)-5-(Aminomethyl)oxazolidin-2-one is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Acylation of (R)-5-(Aminomethyl)oxazolidin-2-one: Protocols and Mechanistic Insights

Introduction: The Significance of N-Acylated Oxazolidinones

(R)-5-(Aminomethyl)oxazolidin-2-one is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid (Zyvox®).[1][2][3][4] Linezolid is a crucial therapeutic agent for treating serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The N-acylation of the primary amino group of (R)-5-(aminomethyl)oxazolidin-2-one is the pivotal step that installs the side chain responsible for the compound's antibacterial activity.

This guide provides detailed, field-proven protocols for the N-acylation of this vital intermediate. Beyond a simple recitation of steps, it delves into the causality behind experimental choices, offering researchers and drug development professionals the insights needed to adapt and troubleshoot these transformations effectively. The protocols are designed to be self-validating, with integrated steps for reaction monitoring and purification to ensure the synthesis of high-purity final products.

Chemical Principles of N-Acylation

The N-acylation of (R)-5-(aminomethyl)oxazolidin-2-one is a nucleophilic acyl substitution reaction. The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[5][6] The most common acylating agents for this transformation are highly reactive carboxylic acid derivatives, such as acyl chlorides and acid anhydrides.[7][8]

The general mechanism proceeds via a nucleophilic addition-elimination pathway. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, expelling a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride).[6]

A base is almost always employed in these reactions. Its primary role is to neutralize the acidic byproduct generated (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

cluster_workflow Experimental Workflow A 1. Setup & Dissolution (R)-5-(aminomethyl)oxazolidin-2-one and base dissolved in anhydrous solvent under inert atmosphere. B 2. Cooling Reaction mixture cooled to 0 °C or -78 °C to control exothermicity. A->B C 3. Acylating Agent Addition Acyl chloride or anhydride added dropwise. B->C D 4. Reaction Mixture stirred and allowed to warm to room temperature. Monitored by TLC. C->D E 5. Aqueous Work-up Reaction quenched and washed to remove salts and byproducts. D->E F 6. Extraction & Drying Product extracted into organic phase, dried over MgSO₄ or Na₂SO₄. E->F G 7. Purification Solvent removed in vacuo. Crude product purified by chromatography or recrystallization. F->G H 8. Characterization Final product analyzed (NMR, MS, etc.). G->H

Caption: High-level overview of the experimental workflow for N-acylation.

Recommended Experimental Protocols

Two primary methods are presented, utilizing either an acyl chloride or an acid anhydride. The choice depends on the desired reactivity, scale, and handling considerations. For the purpose of these protocols, we will detail the N-acetylation to form (S)-N-[[2-oxo-5-oxazolidinyl]methyl]acetamide, a direct precursor to the core structure of Linezolid.

Protocol 1: N-Acetylation using Acetyl Chloride

This classic method, based on the Schotten-Baumann reaction, is highly efficient and rapid due to the high reactivity of acetyl chloride.[11][12] It necessitates the use of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) gas that is cogenerated.

Materials & Equipment:

  • (R)-5-(Aminomethyl)oxazolidin-2-one

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-5-(aminomethyl)oxazolidin-2-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) and add triethylamine (1.2 eq.). Stir the mixture until a clear solution is obtained.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the acylation and prevent side reactions.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[13]

    • The bicarbonate wash is essential to neutralize any remaining acid and remove the triethylamine hydrochloride salt.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure N-acetylated product.

reactant1 arrow Triethylamine (Base) DCM (Solvent) 0 °C to RT plus1 + reactant2 reactant2->arrow product plus2 + byproduct

Caption: N-acetylation using acetyl chloride and triethylamine.

Protocol 2: N-Acetylation using Acetic Anhydride

This method is often preferred for its operational simplicity and for avoiding the generation of corrosive HCl gas.[14] The byproduct, acetic acid, is less reactive and easier to handle.

Materials & Equipment:

  • (R)-5-(Aminomethyl)oxazolidin-2-one

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Step-by-Step Procedure:

  • Setup and Dissolution: In a round-bottom flask, dissolve (R)-5-(aminomethyl)oxazolidin-2-one (1.0 eq.) and triethylamine (1.5 eq.) in ethyl acetate (approx. 0.1-0.2 M).[15]

  • Addition of Acylating Agent: Add acetic anhydride (1.2 eq.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. For larger scale reactions, cooling to 0 °C during addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.

  • Work-up:

    • Dilute the reaction mixture with more ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x to remove acetic acid and catalyst), and brine (1x).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization as described in Protocol 1.

Comparative Summary and Causality

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)Rationale / Causality
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl chloride is more electrophilic and reactive, leading to faster reaction times.[14] Acetic anhydride is less corrosive, safer to handle, and produces a less problematic byproduct (acetic acid vs. HCl gas).[17][18]
Stoichiometry ~1.1 eq. Acylating Agent~1.2 eq. Acylating AgentA slight excess of the acylating agent is used to ensure complete consumption of the valuable chiral amine.
Base Triethylamine, DIPEATriethylamine, PyridineA non-nucleophilic base is required to neutralize the acidic byproduct without competing in the acylation reaction. At least one equivalent is needed to neutralize the acid formed.
Solvent Anhydrous Aprotic (DCM, THF)Anhydrous Aprotic (DCM, EtOAc)Aprotic solvents are used to prevent hydrolysis of the highly reactive acylating agents. Anhydrous conditions are critical.
Temperature 0 °C to Room Temp.Room TemperatureInitial cooling for acetyl chloride is necessary to control its high reactivity and prevent potential side reactions or degradation. The reaction with acetic anhydride is less exothermic and can often be run at room temperature.[15]
Pros High reactivity, fast reactionMilder, safer, no HCl gasThe choice represents a trade-off between reaction speed/efficiency and operational safety/convenience.
Cons Corrosive, moisture-sensitive, produces HClSlower reaction timesHandling precautions are paramount when using acetyl chloride.

References

  • Katritzky, A. R., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • ChemistryViews.org. (2018). N-Acylation of Oxazolidinones. ChemistryViews. Available at: [Link]

  • Hu, X., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Phenylethyl]aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • Molecules. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]

  • Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2009). Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Google Patents. (2011). Method for preparing linezolid and intermediates thereof.
  • Organic Letters. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Chemguide. acyl chlorides with ammonia or primary amines. Available at: [Link]

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]

  • Scribd. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Available at: [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. Available at: [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available at: [Link]

  • Save My Exams. (2025). Acylation Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • WIPO Patentscope. (2012). NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. Available at: [Link]

  • Der Pharma Chemica. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. Available at: [Link]

  • MDPI. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Available at: [Link]

  • YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?. Available at: [Link]

  • YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available at: [Link]

  • Organic Spectroscopy International. (2015). LINEZOLID IMPURITIES. Available at: [Link]

  • Google Patents. (2017). Process for the preparation of linezolid.
  • YouTube. (2019). acylation of amines. Available at: [Link]

  • Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Taylor & Francis. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

  • PubMed Central. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND EVALUATION OF ANTI-PROLIFERATIVE ACTIVITY OF NOVEL THIAZOLIDINONE DERIVATIVES. Available at: [Link]

  • YouTube. (2024). Acylation of an amine using acetic anhydride. Available at: [Link]/watch?v=0wQv-gXoZ-s)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

Welcome to the technical support center for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this important chiral building block. As a key intermediate in the synthesis of oxazolidinone antibiotics like Linezolid, its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride.

Question 1: My crude product has a lower than expected purity after synthesis. What are the most probable impurities?

Answer: The impurity profile of your product is highly dependent on the synthetic route employed. A common route to this intermediate involves the use of (R)-epichlorohydrin.[3][4] Based on this, the following are the most likely process-related impurities:

  • Starting Materials: Unreacted starting materials such as (R)-epichlorohydrin or its derivatives.

  • Reagent-Related Impurities: Residual reagents used in the synthesis.

  • By-products: Compounds formed from side reactions. For instance, dimerization or polymerization of the starting materials or intermediates can occur. A dimer impurity has been identified in the synthesis of Zolmitriptan, a related oxazolidinone compound.[5]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer is a common impurity that can arise from the use of non-enantiopure starting materials or racemization during the synthesis.

  • Degradation Products: The oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened impurities. Forced degradation studies on the related compound Zolmitriptan showed significant degradation under alkaline conditions.[6][7]

Here is a summary of potential impurities and their likely sources:

Impurity ClassPotential Specific Impurity/TypeLikely Source
Process-Related Unreacted (R)-epichlorohydrin derivativesIncomplete reaction
By-products from side reactionsNon-optimal reaction conditions
Dimer or oligomeric speciesSide reactions, especially at high temperatures
Enantiomeric (S)-5-(Aminomethyl)oxazolidin-2-oneImpure starting material, racemization
Degradation Ring-opened amino alcoholExposure to strong acid or base, high temperatures

To definitively identify unknown impurities, we recommend analytical techniques such as LC-MS for molecular weight determination and subsequent isolation and NMR for structural elucidation.[5]

Question 2: I'm struggling to improve the purity of my (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride by recrystallization. What can I do?

Answer: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on the solvent system and experimental conditions. If you are not seeing a significant improvement in purity, consider the following troubleshooting steps:

1. Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a hydrochloride salt, polar protic solvents or mixtures are often a good starting point.

  • Single Solvent System: Experiment with alcohols (e.g., methanol, ethanol, isopropanol) or water.
  • Solvent/Anti-Solvent System: If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol or water) at an elevated temperature, and then slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., isopropanol, acetone, or diethyl ether) until you observe persistent turbidity. Then, gently heat until the solution becomes clear again before allowing it to cool slowly.

2. Control the Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield.

3. Seeding: If crystallization is slow to initiate or if the product "oils out," adding a small crystal of pure product (a seed crystal) to the supersaturated solution can induce crystallization.

4. Washing the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Here is a general workflow for troubleshooting recrystallization:

Caption: Troubleshooting workflow for recrystallization.

Question 3: My product is chemically pure according to HPLC, but the enantiomeric excess (e.e.) is low. How can I remove the unwanted (S)-enantiomer?

Answer: The removal of an unwanted enantiomer requires a chiral separation technique, as enantiomers have identical physical properties in a non-chiral environment.

  • Preparative Chiral Chromatography (HPLC or SFC): This is the most direct and often most effective method for separating enantiomers on a laboratory scale. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating chiral amines.[8][9] You will need to develop a separation method on an analytical scale first and then scale it up to a preparative scale. Supercritical Fluid Chromatography (SFC) can be a faster and more environmentally friendly alternative to HPLC for chiral separations.[9][10]

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different solubilities and can often be separated by fractional crystallization. After separation, the desired enantiomer is recovered by neutralizing the salt.

Here is a logical flow for addressing enantiomeric impurities:

Caption: Methods for chiral purification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable analytical method for determining the chemical and enantiomeric purity of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride?

A1: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity is the standard approach.

For Chemical Purity (RP-HPLC): A stability-indicating HPLC method, similar to those developed for Zolmitriptan and Linezolid, would be appropriate.[6][11][12]

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation for polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolProvides good peak shape for amines.
Gradient Start with a low percentage of B, ramp up to elute impurities.To separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at a low wavelength (e.g., 210-220 nm)The oxazolidinone core lacks a strong chromophore.
Column Temp. 25-30 °CFor reproducible retention times.

For Enantiomeric Purity (Chiral HPLC): A normal-phase method using a polysaccharide-based chiral stationary phase is a good starting point.[8][13]

ParameterRecommended Starting ConditionRationale
Column Chiralpak AD-H or similarProven effectiveness for separating chiral amines.[13]
Mobile Phase Hexane/Ethanol with a basic additive (e.g., 0.1% diethylamine)Common mobile phase for normal-phase chiral separations. The additive improves peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at a low wavelength (e.g., 210-220 nm)As above.

Q2: How should I store (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride to ensure its stability?

A2: As an amine hydrochloride salt, the compound is expected to be a crystalline solid and relatively stable. However, to prevent degradation, it should be stored in a well-closed container to protect it from moisture.[14] Storing at room temperature, away from direct light, is generally sufficient. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.

Q3: My product seems to be degrading during aqueous workup. What could be the cause?

A3: The oxazolidinone ring can be susceptible to hydrolysis, particularly under strong basic conditions. Forced degradation studies on the related compound Zolmitriptan showed that it degraded significantly in 0.1 N NaOH.[6][7] If your workup involves prolonged exposure to a high pH, you may be causing ring-opening of the oxazolidinone to form the corresponding amino diol. To mitigate this, keep the pH neutral or slightly acidic during the workup and minimize the time the compound is in an aqueous solution, especially at elevated temperatures.

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. The optimal solvent system should be determined experimentally.

Objective: To purify crude (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride by removing process-related impurities.

Materials:

  • Crude (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

  • Recrystallization solvent (e.g., ethanol, methanol/isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating to identify a suitable solvent or solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. For better yield, you can place the flask in an ice bath after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the purity of the recrystallized product by HPLC and check its melting point.

References

  • Zolmitriptan - USP-NF. (2020). Interim Revision Announcement.
  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. [Link]

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. ResearchGate.[Link]

  • A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5. (2011). ResearchGate.[Link]

  • Zolmitriptan-impurities. Pharmaffiliates.[Link]

  • Kaliszan, R., et al. (2011). Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 958-964. [Link]

  • Chemical structures of zolmitriptan and impurities I and II... ResearchGate.[Link]

  • Linezolid-impurities. Pharmaffiliates.[Link]

  • Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate.[Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.[Link]

  • 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem.[Link]

  • Farkade, K., et al. (2023). Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. Asian Journal of Pharmaceutical Analysis, 13(4), 273-277. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.[Link]

  • Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. ResearchGate.[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.[Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2013). Molecules, 18(9), 10845-10853. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). Molecules, 25(23), 5585. [Link]

  • 14.3: Chiral Chromatography. (2020). Chemistry LibreTexts.[Link]

  • (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. PubChem.[Link]

  • Quality of medicines questions and answers: Part 2. European Medicines Agency.[Link]

  • Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. Scribd.[Link]

Sources

Troubleshooting

Stability issues of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride in solution

Technical Support Center: (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride Introduction: Navigating the Stability of a Key Chiral Building Block Welcome to the technical support guide for (R)-5-(Aminomethyl)oxazolidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride

Introduction: Navigating the Stability of a Key Chiral Building Block

Welcome to the technical support guide for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. This molecule is a crucial chiral building block in modern medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents, including oxazolidinone antibiotics. Its structural integrity in solution is paramount for achieving reproducible and accurate experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. Our goal is to empower you with the knowledge to proactively design robust experiments, troubleshoot unexpected results, and ensure the highest integrity in your work. We will delve into the primary degradation pathways, the critical influence of the experimental environment (pH, solvent, temperature), and provide validated protocols to assess stability in your specific applications.

Core Concept: The Vulnerability of the Oxazolidinone Ring

The stability profile of (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is fundamentally dictated by the chemistry of its core oxazolidinone ring. This five-membered heterocyclic system contains a cyclic carbamate (an ester and an amide linkage). The ester portion of this carbamate is the primary site of vulnerability, susceptible to nucleophilic attack, most commonly by water in a process known as hydrolysis.

This hydrolytic cleavage results in the opening of the ring to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield the corresponding amino alcohol, (R)-1-aminopropane-2,3-diol. This degradation is irreversible and can be catalyzed by both acidic and basic conditions. Understanding this mechanism is the first step in preventing unwanted degradation.

G cluster_main General Hydrolytic Degradation Pathway cluster_catalysts Catalytic Conditions Parent (R)-5-(Aminomethyl)oxazolidin-2-one (Intact Ring) Intermediate Unstable Carbamic Acid Intermediate (Ring-Opened) Parent->Intermediate Hydrolysis (H₂O) Ring Cleavage Product (R)-1-aminopropane-2,3-diol (Final Degradant) Intermediate->Product Decarboxylation (-CO₂) Acid H⁺ (Acidic Conditions) Acid->Parent Catalyzes Hydrolysis Base OH⁻ (Basic Conditions) Base->Parent Catalyzes Hydrolysis

Caption: General pathway for the hydrolysis of the oxazolidinone ring.

Frequently Asked Questions (FAQs)

Q1: My assay results are lower than expected. Could my compound be degrading in solution?

A: Yes, this is a common symptom of degradation. The primary cause of instability for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride in aqueous solutions is the hydrolytic cleavage of the oxazolidinone ring.[1][2] This process is often accelerated by non-optimal pH, elevated temperature, or prolonged storage. If you observe a progressive decrease in the concentration of the parent compound over time, it is highly indicative of degradation. We recommend performing a quick stability check using the HPLC protocol provided in this guide.

Q2: How does the pH of my buffer affect the stability of the compound?

A: The pH is the most critical factor influencing the stability of this compound in aqueous media. Based on data from structurally related oxazolidinone-containing molecules like Zolmitriptan and Linezolid, the oxazolidinone ring exhibits significant susceptibility to degradation under basic (alkaline) conditions.[3][4] The compound is most stable in a neutral to slightly acidic pH range.

pH RangeExpected StabilityRationale & Causality
Acidic (pH < 6) Moderate to GoodWhile stable against rapid degradation, strong acidic conditions can catalyze hydrolysis, though typically slower than base-catalyzed hydrolysis.[2][5]
Neutral (pH 6-7.5) Optimal This range generally represents the point of lowest catalytic activity from both H⁺ and OH⁻ ions, minimizing the rate of hydrolysis.
Basic (pH > 8) Poor Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the cyclic carbamate, leading to rapid ring cleavage. Studies on similar compounds show significant degradation in a matter of days or even hours.[3][6]
Q3: What is the best solvent for preparing and storing stock solutions?

A: The choice of solvent is critical for long-term stability.

  • For Long-Term Storage (> 1 week): We strongly recommend using anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . In these solvents, the primary reactant for hydrolysis (water) is absent, preserving the integrity of the compound.

  • For Aqueous Working Solutions: If you must use an aqueous buffer, prepare the solution fresh for each experiment. If short-term storage is necessary (1-2 days), use a buffer in the optimal pH range of 6.0-7.5 and store it refrigerated (2-8°C). Avoid using buffers known to catalyze ring opening, such as acetate and formate, for long-term storage.[2]

Q4: I'm seeing a new, more polar peak appear in my HPLC chromatogram over time. What is it?

A: This is a classic sign of hydrolysis. The new, earlier-eluting (more polar) peak is almost certainly the final degradation product, (R)-1-aminopropane-2,3-diol . The cleavage of the oxazolidinone ring and subsequent loss of CO₂ results in a smaller, more polar molecule with two hydroxyl groups and a primary amine, which interacts less with the non-polar stationary phase (e.g., C18) of a reverse-phase HPLC column.

Troubleshooting Guide for Stability Issues

G start Symptom: Unexpected Peak / Low Assay check_ph check_ph start->check_ph check_storage check_storage start->check_storage check_solvent Verify Solvent Is it an aqueous buffer used for long-term storage? start->check_solvent action_ph Action: Prepare fresh solution in a buffer with pH 6.0 - 7.5. check_ph->action_ph Yes action_storage Action: Prepare fresh solution. Aliquot stock to avoid freeze-thaw. Store at -20°C or below. check_storage->action_storage Yes action_solvent Action: Discard solution. Prepare long-term stock in anhydrous DMSO. Prepare aqueous solutions fresh daily. check_solvent->action_solvent Yes confirm Confirmation Step: Run LC-MS to confirm mass of degradant (Expected M+H⁺ for (R)-1-aminopropane-2,3-diol ≈ 92.11) action_ph->confirm action_storage->confirm action_solvent->confirm

Caption: Troubleshooting workflow for identifying sources of degradation.

Validated Experimental Protocols

These protocols are designed to be self-validating, providing you with the tools to ensure the integrity of your compound.

Protocol 1: Recommended Procedure for Solution Preparation & Handling
  • Objective: To prepare a stable, high-concentration stock solution and a fresh, reliable aqueous working solution.

  • Expertise Note: This protocol minimizes exposure to water and non-optimal pH, the two primary drivers of degradation. Aliquoting is crucial to prevent degradation that can be initiated by atmospheric moisture introduced during repeated freeze-thaw cycles.

Materials:

  • (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride solid

  • Anhydrous DMSO

  • Purified water (HPLC-grade or equivalent)

  • Phosphate buffer components (e.g., NaH₂PO₄, Na₂HPO₄)

  • Calibrated pH meter

  • Low-volume polypropylene microcentrifuge tubes

Steps:

  • Stock Solution Preparation (100 mM in DMSO): a. Equilibrate the vial of solid compound to room temperature before opening to prevent condensation. b. Weigh the required amount of solid in a fume hood. c. Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. d. Vortex thoroughly until fully dissolved.

  • Aliquoting and Storage: a. Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in polypropylene tubes. b. Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation (e.g., 1 mM in Phosphate Buffer): a. Prepare a 50 mM phosphate buffer and adjust the pH to 7.0 using a calibrated pH meter. b. Retrieve a single aliquot of the DMSO stock solution. c. Dilute the stock solution 1:100 into the pH 7.0 phosphate buffer to achieve the final desired concentration. d. Crucially, use this working solution on the same day it is prepared. Do not store aqueous solutions for extended periods.

Protocol 2: Forced Degradation Study to Assess Stability
  • Objective: To determine the stability of the compound under your specific experimental conditions (e.g., in your unique buffer or media).

  • Trustworthiness Note: This is a core protocol for validating your handling procedures. By intentionally stressing the compound, you can confirm its degradation pathway and establish a reliable timeframe for its use in your assays. This follows principles outlined in ICH guidelines for stability testing.[7]

Materials:

  • Aqueous working solution of the compound (e.g., 1 mg/mL)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: a. Time Zero (T=0) Control: Dilute your working solution to the final analysis concentration (e.g., 50 µg/mL) with your experimental buffer. Inject immediately into the HPLC. b. Acid Stress: Mix an equal volume of your working solution with 0.1 M HCl. c. Base Stress: Mix an equal volume of your working solution with 0.1 M NaOH. d. Neutral Stress: Keep your working solution in its original buffer.

  • Incubation: a. Store all three stressed samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: a. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. b. Important: Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively, before injection. c. Dilute all samples to the final analysis concentration and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase: Isocratic mixture of 80:20 (v/v) 0.02 M Ammonium Formate buffer (pH 6.5) : Acetonitrile.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm[3]

    • Injection Volume: 20 µL

Data Analysis & Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control. Plot the percentage remaining versus time for each condition. You should observe the most rapid degradation in the base-stressed sample, confirming its lability to alkaline conditions.

Time (hours)% Parent Remaining (Acid Stress)% Parent Remaining (Neutral Stress)% Parent Remaining (Base Stress)
0 100%100%100%
2
4
8
24

References

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 118–122. Available at: [Link]

  • Fife, T. H., & Hagopian, L. (1969). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 91(16), 4544–4548. Available at: [Link]

  • USP-NF. (2020). Zolmitriptan Monograph. Available at: [Link]

  • Jetir.org. (n.d.). Forced Degradation Study For Assay Method Of Zolmitriptan Content In Zolmitriptan Pharmaceutical Drugs Product. JETIR, 6(3). Available at: [Link]

  • Abdel-Hay, M. H., et al. (2015). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved January 26, 2026, from [Link]

  • Srivastava, S., et al. (2016). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. SciSpace. Available at: [Link]

  • Walker, S. E., & Iazzetta, J. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. The Canadian Journal of Hospital Pharmacy, 71(2), 119–127. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Aminomethyl Oxazolidinone Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Moisture in Drug Development Aminomethyl oxazolidinone salts represent a promising class of compounds, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Moisture in Drug Development

Aminomethyl oxazolidinone salts represent a promising class of compounds, particularly in the development of new antibacterial agents.[1][2][3] However, their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents a significant hurdle in research and development.[4][5] Uncontrolled moisture absorption can lead to a cascade of undesirable changes, from physical alterations like caking to chemical degradation and altered bioavailability, ultimately compromising the drug's safety, efficacy, and shelf life.[4][5][6]

This technical guide, designed for the hands-on scientist, provides a comprehensive overview of the challenges posed by the hygroscopic nature of aminomethyl oxazolidinone salts. It offers practical, field-tested troubleshooting advice and detailed protocols to help you anticipate, identify, and mitigate moisture-related issues throughout your experimental workflow.

Section 1: Understanding Hygroscopicity in Aminomethyl Oxazolidinone Salts

FAQ 1: Why are aminomethyl oxazolidinone salts prone to being hygroscopic?

The hygroscopicity of these salts is rooted in their molecular structure. The presence of polar functional groups, such as amines, and the ionic nature of the salt form create sites for hydrogen bonding with water molecules.[4] These "water-loving" properties make the solid material susceptible to absorbing and retaining environmental moisture. The specific salt form and the crystalline structure of the active pharmaceutical ingredient (API) can also significantly influence its hygroscopic behavior.

FAQ 2: What are the consequences of uncontrolled moisture absorption?

Ignoring the hygroscopic nature of an API can lead to a range of problems that can derail an experiment or an entire development program.[7]

  • Physical Changes: The initial sign of moisture uptake is often a change in the physical properties of the powder. This can manifest as:

    • Caking and Clumping: Loss of flowability, making handling and accurate weighing difficult.[8]

    • Changes in Crystal Structure: Moisture can induce a transition from an anhydrous to a hydrated crystalline form, or even to an amorphous state, which can alter the compound's solubility and dissolution rate.[6][9]

    • Appearance Changes: Discoloration of the powder can occur upon moisture uptake.[8]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation of the aminomethyl oxazolidinone molecule, leading to the formation of impurities and a decrease in the potency of the API.

  • Manufacturing and Formulation Issues: During drug product manufacturing, hygroscopic materials can cause significant challenges, including:

    • Poor powder flow leading to inconsistent die filling and tablet weight variation.[6]

    • Sticking to manufacturing equipment.[6]

    • Altered dissolution characteristics of the final dosage form.[6]

  • Impact on Shelf Life: The ongoing absorption of moisture can lead to a shortened shelf life for both the API and the formulated drug product.[4][10][11]

Diagram 1: The Cascade Effect of Moisture on Aminomethyl Oxazolidinone Salts

Moisture Atmospheric Moisture API Hygroscopic Aminomethyl Oxazolidinone Salt Moisture->API Absorption Physical Physical Instability (Caking, Poor Flow) API->Physical Chemical Chemical Degradation (Hydrolysis, Impurities) API->Chemical Formulation Manufacturing & Formulation Challenges Physical->Formulation Chemical->Formulation Efficacy Compromised Efficacy, Safety, and Shelf Life Formulation->Efficacy

Caption: Impact of moisture on API properties.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic aminomethyl oxazolidinone salts.

Handling and Storage

Q1: My powder has become clumpy and difficult to handle. What happened, and what should I do?

A1: Causality and Immediate Action: Your material has likely absorbed a significant amount of moisture from the environment, causing the particles to agglomerate. The immediate priority is to halt further moisture uptake.

  • Immediate Mitigation: Transfer the material to a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) or a glove box with a controlled low-humidity atmosphere. This will begin to remove the surface moisture.

  • Long-Term Prevention: Proper storage is critical. Store all hygroscopic materials in tightly sealed containers, preferably made of glass or another non-permeable material. For highly sensitive compounds, consider using containers with induction seals or storing them inside a larger, sealed container with a desiccant.

Q2: What are the ideal environmental conditions for handling these salts?

A2: Environmental Control is Key: The best practice is to handle hygroscopic compounds in a controlled environment.

  • Relative Humidity (RH): Aim to maintain the ambient RH below 40%, and for very sensitive materials, below 30%.[12] Many laboratories have dedicated low-humidity rooms or glove boxes for this purpose. General laboratory humidity should be maintained between 30% and 50%.[13][14]

  • Temperature: Maintain a stable laboratory temperature, typically between 20°C and 25°C (68°F and 77°F).[13][14] Temperature fluctuations can lead to condensation, which can be particularly damaging to sensitive materials.[15]

  • Monitoring: Regularly monitor the temperature and humidity of your laboratory and storage areas using a calibrated thermo-hygrometer.[14][16]

Table 1: Environmental Control Recommendations

ParameterRecommended RangeRationale
Relative Humidity (Handling) < 40% RHMinimizes moisture absorption during weighing and transfer.
Relative Humidity (Storage) As low as achievablePrevents degradation and physical changes over time.
Temperature 20°C - 25°CEnsures stability and prevents condensation.
Analytical Challenges

Q1: My analytical results (e.g., HPLC purity, XRD pattern) are inconsistent. Could this be due to hygroscopicity?

A1: Yes, absolutely. Water is not an inert component in your sample; it can significantly impact analytical results.

  • Chromatography (HPLC/UPLC): The most direct impact is on the sample's concentration. If you weigh out 10 mg of a hygroscopic powder that has absorbed 5% water by mass, you are actually weighing only 9.5 mg of your active compound. This will lead to inaccurate purity assessments and potency measurements.

  • X-ray Diffraction (XRD): Moisture can induce changes in the crystalline structure of the material, leading to shifts in peak positions, the appearance of new peaks (indicating a hydrate form), or a broadening of peaks (indicating a decrease in crystallinity or a transition to an amorphous state).[9]

  • Dissolution Testing: A change in the solid-state form due to hydration can significantly alter the dissolution rate, leading to batch-to-batch variability.

Q2: How can I accurately measure the water content of my aminomethyl oxazolidinone salt?

A2: Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample.

  • Coulometric Karl Fischer Titration: Ideal for samples with very low water content (<1%).

  • Volumetric Karl Fischer Titration: Suitable for samples with higher water content.

Experimental Protocol: Water Content Determination by Karl Fischer Titration

  • System Preparation: Ensure the Karl Fischer titrator is properly conditioned and the solvent is dry.

  • Sample Handling: Prepare the sample in a low-humidity environment (glove box or low-RH room) to prevent moisture uptake during sample preparation.

  • Weighing: Accurately weigh an appropriate amount of the aminomethyl oxazolidinone salt into a tared vial.

  • Titration: Quickly introduce the sample into the titration vessel.

  • Analysis: The instrument will titrate the water present in the sample and provide a result, typically in percent water by weight.

  • Replicates: Perform the analysis in triplicate to ensure the precision of your results.

Diagram 2: Troubleshooting Workflow for Inconsistent Analytical Results

Start Inconsistent Analytical Results (HPLC, XRD, etc.) CheckEnv Were handling/storage conditions controlled for humidity? Start->CheckEnv NoEnv Re-evaluate handling/storage protocols. Implement low-humidity controls. CheckEnv->NoEnv No YesEnv Yes CheckEnv->YesEnv MeasureWater Measure water content using Karl Fischer Titration. YesEnv->MeasureWater HighWater Is water content > acceptable limit? MeasureWater->HighWater YesHigh Yes HighWater->YesHigh NoHigh No HighWater->NoHigh DrySample Dry sample under vacuum/inert gas. Re-analyze. YesHigh->DrySample OtherCauses Investigate other potential causes (e.g., instrument issues, method variability). NoHigh->OtherCauses End Consistent Results DrySample->End

Caption: A logical guide for troubleshooting.

Section 3: Formulation Strategies to Mitigate Hygroscopicity

When the inherent hygroscopicity of the API is too great to be managed by environmental controls alone, formulation strategies can provide a robust solution.[4][5][17]

Q1: What are the primary formulation approaches to protect a hygroscopic API?

A1: There are several effective strategies, which can be broadly categorized as creating a physical barrier or altering the solid-state properties of the API.[4][5]

Table 2: Comparison of Formulation Strategies for Hygroscopic APIs

StrategyMechanism of ActionAdvantagesConsiderations
Film Coating Creates a physical moisture barrier around the tablet or granule.[4][5]Widely used, effective for moderate hygroscopicity.Coating integrity is crucial; may not be suitable for highly sensitive APIs.
Encapsulation Envelops the API particles within a protective polymer matrix.[4][5]Provides excellent protection; can also be used for taste masking.Can be a more complex and costly manufacturing process.
Co-processing with Excipients Blending the API with hydrophobic excipients (e.g., magnesium stearate) to repel moisture.Simple to implement, can improve powder flow.May not be sufficient for highly hygroscopic compounds.
Crystal Engineering Forming a new, less hygroscopic solid form of the API, such as a co-crystal or a different salt.[4][5]Can fundamentally solve the hygroscopicity problem.Requires significant research and development; regulatory implications.

Diagram 3: Decision Tree for Selecting a Formulation Strategy

leaf leaf Start Start: Hygroscopic Aminomethyl Oxazolidinone Salt HygroLevel Degree of Hygroscopicity? Start->HygroLevel LowMod Low to Moderate HygroLevel->LowMod High High HygroLevel->High DevStage Development Stage? LowMod->DevStage Encapsulate Encapsulation High->Encapsulate CrystalEng Crystal Engineering (Co-crystals, Salt Screening) High->CrystalEng Early Early DevStage->Early Late Late DevStage->Late CoProcess Co-process with Hydrophobic Excipients Early->CoProcess FilmCoat Film Coating Late->FilmCoat

Caption: Choosing the right formulation approach.

Section 4: Stability Testing of Hygroscopic APIs

Q1: How should I design a stability study for a hygroscopic aminomethyl oxazolidinone salt?

A1: Stability testing is essential to determine the re-test period for an API or the shelf life of a drug product.[10][11] For hygroscopic materials, these studies must be conducted under controlled temperature and humidity conditions as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[18]

  • ICH Stability Zones: Stability studies are typically conducted at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[4] The choice of conditions depends on the climatic zone where the drug will be marketed.

  • Packaging is Critical: The stability of a hygroscopic drug is intrinsically linked to its packaging. Stability studies should be performed on the API in the proposed container closure system to assess its protective qualities.

  • Testing Parameters: In addition to standard tests like assay and purity, stability protocols for hygroscopic APIs must include tests for:

    • Water content

    • Appearance

    • Solid-state form (e.g., by XRD)

    • Dissolution (for the final drug product)

Conclusion

Successfully navigating the challenges posed by the hygroscopic nature of aminomethyl oxazolidinone salts requires a proactive and informed approach. By understanding the underlying science, implementing rigorous environmental controls, employing appropriate analytical techniques, and selecting smart formulation strategies, researchers and developers can ensure the integrity and quality of these promising therapeutic agents. This guide serves as a foundational resource to support your efforts in bringing stable, safe, and effective medicines to patients.

References

  • Chan, H. K., Gåde, N. M., & Chew, J. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. [Link]

  • Merck & Co., Inc. (2003). Dosage forms for hygroscopic active ingredients.
  • European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Upperton Pharma Solutions. Hard to Handle API Challenges. [Link]

  • SensoScientific. (2018). How to Maintain Optimal Laboratory Temperature and Humidity. [Link]

  • Ahmad, M., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 21(23), 7899. [Link]

  • Singh, S., et al. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2017, 1-13. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Electro-Tech Systems. Every Lab Needs a Reliable Humidity and Temperature controller. [Link]

  • Reid, D. L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-678. [Link]

  • AlMalki, A. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 11, 1-10. [Link]

  • Boshoff, H. I. M., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 10(5), 1645-1657. [Link]

  • Elfimova, L. I., & Lialin, G. N. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]

  • World Health Organization. (2018). Annex 10 - ICH. [Link]

  • Smart Fog. Finding a Humidification Solution in the Laboratory: The Damage Uncontrolled Humidity Can Do. [Link]

  • Ask this paper. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

  • ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2021). How make granules and tablets of very hygroscopic drugs?. [Link]

  • ResearchGate. (2022). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • Rotronic. Humidity in Laboratories. [Link]

  • OneVue Sense. (2020). Laboratory Temperature and Humidity Requirements & Compliance. [Link]

  • Pharmaceutical Technology. (2016). Tackling Moisture Challenges in Solid Dosage Manufacturing. [Link]

  • National Institutes of Health. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. [Link]

  • Pure. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Multifaceted Bioactivity of (R)-5-(Aminomethyl)oxazolidin-2-one Derivatives: A Comparative Guide

The (R)-5-(aminomethyl)oxazolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Initially developed as potent antibacterial ag...

Author: BenchChem Technical Support Team. Date: February 2026

The (R)-5-(aminomethyl)oxazolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Initially developed as potent antibacterial agents, exemplified by the FDA-approved drug linezolid, subsequent research has unveiled a broader therapeutic potential for this class of compounds. This guide provides an in-depth comparative analysis of the bioactivity of (R)-5-(aminomethyl)oxazolidin-2-one derivatives, focusing on their antibacterial, anticancer, anti-inflammatory, and monoamine oxidase inhibitory properties. We will delve into the mechanistic underpinnings of these activities, present comparative experimental data against established therapeutic agents, and provide detailed protocols for their biological evaluation.

Antibacterial Activity: A Legacy of Potent Protein Synthesis Inhibition

The hallmark of the oxazolidinone class is its unique mechanism of antibacterial action, which involves the inhibition of bacterial protein synthesis at the initiation phase.[1][2] These synthetic compounds bind to the P-site of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[1] This distinct mechanism confers a significant advantage, as it does not exhibit cross-resistance with other classes of protein synthesis inhibitors.

Comparative Efficacy Against Clinically Relevant Pathogens

(R)-5-(aminomethyl)oxazolidin-2-one derivatives have demonstrated potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Their performance has been extensively compared to linezolid, the first-in-class oxazolidinone, and vancomycin, a standard-of-care glycopeptide antibiotic for MRSA infections.

Compound/DrugOrganismMIC (µg/mL)Reference
DuP 721 Staphylococcus aureus (methicillin-susceptible & resistant)1 - 4[3]
DuP 105 Staphylococcus aureus (methicillin-susceptible & resistant)4 - 16[3]
Linezolid Staphylococcus aureus1 - 4[4]
Vancomycin Staphylococcus aureus1 - 4[4]
DuP 721 Group D streptococci4[3]
DuP 105 Group D streptococci16[3]
Vancomycin Group D streptococci2[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

As the data indicates, early derivatives like DuP 721 showed comparable MIC values to vancomycin against staphylococcal isolates.[3] Later studies have shown that linezolid and vancomycin have similar in-vitro efficacies against Staphylococcus aureus.[4] However, some studies suggest that linezolid may be a better therapeutic option for MRSA due to the increasing prevalence of vancomycin-intermediate S. aureus (VISA) and heterogeneous vancomycin-intermediate S. aureus (hVISA) strains.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of (R)-5-(aminomethyl)oxazolidin-2-one derivatives against bacterial isolates.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • (R)-5-(aminomethyl)oxazolidin-2-one derivative stock solution

  • Positive control antibiotic (e.g., linezolid, vancomycin)

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the (R)-5-(aminomethyl)oxazolidin-2-one derivative and control antibiotics in CAMHB. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: Suspend bacterial colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC Determination

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Compounds in Microtiter Plate start->prep_dilutions inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC Values incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Beyond their antibacterial properties, certain (R)-5-(aminomethyl)oxazolidin-2-one derivatives have demonstrated promising anticancer activity. Their mechanism of action in cancer cells is fundamentally different from their antibacterial mechanism and often involves the induction of apoptosis, or programmed cell death.

Comparative Cytotoxicity Against Cancer Cell Lines

Studies have shown that some of these derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For context, the IC50 values of doxorubicin, a widely used chemotherapeutic agent, can vary significantly depending on the cell line, but often fall within a similar range for sensitive lines.[1][6][7]

Compound/DrugCell LineIC50 (µM)Reference
Rhodanine Derivative 6 MCF-7 (Breast Cancer)11.7[7]
Rhodanine Derivative 7 MCF-7 (Breast Cancer)12.4[7]
Rhodanine Derivative 13a MCF-7 (Breast Cancer)3.1[7]
Doxorubicin MCF-7 (Breast Cancer)7.67[7]
Rhodanine Derivative 6 HepG2 (Liver Cancer)0.21[7]
Doxorubicin HepG2 (Liver Cancer)8.28[7]
Isoxazolidine Derivative 2 HCT-8 (Colon Cancer)Potent[8]
Isoxazolidine Derivative 4 PC-3 (Prostate Cancer)Potent[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: The Apoptotic Cascade

The anticancer effect of these derivatives is often attributed to the induction of apoptosis through the intrinsic pathway. This process is typically initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway Oxazolidinone (R)-5-(aminomethyl)oxazolidin-2-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Oxazolidinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction pathway by oxazolidinone derivatives.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This protocol details a common flow cytometry-based method to quantify apoptosis in cancer cells treated with (R)-5-(aminomethyl)oxazolidin-2-one derivatives.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • (R)-5-(aminomethyl)oxazolidin-2-one derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the oxazolidinone derivative for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Anti-Inflammatory Activity: Targeting the 5-Lipoxygenase Pathway

A newer area of investigation for oxazolidinone derivatives is their potential as anti-inflammatory agents through the inhibition of 5-lipoxygenase (5-LOX).[9] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases.[10]

Comparative Inhibition of 5-Lipoxygenase

Certain (R)-5-(aminomethyl)oxazolidin-2-one derivatives have been shown to be potent inhibitors of 5-LOX, with IC50 values comparable to the FDA-approved 5-LOX inhibitor, zileuton.

Compound/DrugTargetIC50 (µM)Reference
PH-249 5-Lipoxygenase< 1[11]
PH-251 5-Lipoxygenase< 1[11]
Zileuton 5-LipoxygenaseComparable to PH-249/PH-251[11]

These findings highlight the potential of this scaffold in developing novel anti-inflammatory drugs.

Leukotriene Biosynthesis and 5-LOX Inhibition

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LOX_5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX_5 LTA4 Leukotriene A4 (LTA4) LOX_5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor (R)-5-(aminomethyl)oxazolidin-2-one Derivative Inhibitor->LOX_5

Caption: Inhibition of the 5-lipoxygenase pathway.

Experimental Protocol: 5-Lipoxygenase Activity Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of (R)-5-(aminomethyl)oxazolidin-2-one derivatives on 5-lipoxygenase.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Phosphate buffer (pH 6.8)

  • (R)-5-(aminomethyl)oxazolidin-2-one derivative

  • Zileuton (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the 5-lipoxygenase enzyme to the reaction mixture and incubate for a short period.

  • Initiate Reaction: Initiate the reaction by adding the substrate, linoleic acid.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition: A Potential for Neurological Applications

An intriguing and sometimes unintended bioactivity of oxazolidinones is the inhibition of monoamine oxidases (MAO-A and MAO-B).[2][12] These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited by certain antidepressant and anti-Parkinsonian drugs. While this can be a therapeutic effect, it can also lead to adverse drug interactions, such as serotonin syndrome, when co-administered with other serotonergic agents.[14]

Monoamine Neurotransmitter Metabolism and MAO Inhibition

MAO_Pathway Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Concentration ↑ Synaptic Concentration Inhibitor (R)-5-(aminomethyl)oxazolidin-2-one Derivative Inhibitor->MAO Inhibitor->Synaptic_Concentration

Caption: Inhibition of monoamine oxidase and its effect on neurotransmitters.

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a commercially available, luminescence-based method for measuring MAO activity and its inhibition.

Materials:

  • MAO-Glo™ Assay Kit (Promega) containing MAO-A or MAO-B enzyme, a luminogenic substrate, and Luciferin Detection Reagent.

  • (R)-5-(aminomethyl)oxazolidin-2-one derivative

  • Known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO enzyme, substrate, and test compounds in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, the luminogenic MAO substrate, and the MAO enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and generates a luminescent signal that is proportional to the amount of product formed.

  • Luminometry: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of MAO inhibition by comparing the signal in the presence of the test compound to the signal of the uninhibited control. Determine the IC50 value from the dose-response curve.

Conclusion: A Scaffold of Diverse Therapeutic Promise

The (R)-5-(aminomethyl)oxazolidin-2-one scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive compounds. From their well-established role as potent antibacterial agents to their emerging potential in oncology, inflammation, and neuroscience, these derivatives continue to be an exciting area of research. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this versatile chemical class for the treatment of a wide spectrum of human diseases.

References

  • Current Updates on Oxazolidinone and Its Significance. Future Journal of Pharmaceutical Sciences.
  • Inhibition of 5-lipoxygenase by Zileuton alleviates the SAH-induced inflammation and apoptosis through PI3K/AKT signaling pathway, which suggests 5-LOX inhibition may represent a potentially effective approach to SAH treatment.
  • The effect of 5-lipoxygenase inhibition on Ascaris antigen (Ag)-induced responses in atopic monkeys. The Journal of Pharmacology and Experimental Therapeutics.
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics. Marine Drugs.
  • Oxazolidine-2,4-dithione Derivatives and Their Analogs Versus Established Drugs. BenchChem.
  • Current Updates on Oxazolidinone and Its Significance. Future Journal of Pharmaceutical Sciences.
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals.
  • In silico anticancer activity of isoxazolidine and isoxazolines deriv
  • Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. Journal of Medicinal Chemistry.
  • Anti-Cancer Activity of Deriv
  • Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy.
  • Assay for determining oxazolidinone antibiotics having minimum monoamine oxidase inhibitory activity.
  • Ranbezolid, a novel oxazolidinone antibacterial: In vivo characterisation of monoamine oxidase inhibitory potential in conscious rats. Journal of Antimicrobial Chemotherapy.
  • Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology.
  • MAO-Glo(TM) Assay Technical Bulletin #TB345.
  • Leukotriene synthesis pathway 5-LOX-5-lipoxygenase; 5-HETE-5-hydroperoxyeicosatetraenoic acid.
  • Flow diagram of the monoamine neurotransmitter biosynthesis pathway.
  • Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. Journal of Clinical and Diagnostic Research.
  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0). Thermo Fisher Scientific.
  • 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. Frontiers in Immunology.
  • MAO-Glo™ Assay Protocol.
  • Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lipoxygenase activity determin
  • Figure 6, Neurotransmitter p
  • Vancomycin minimum inhibitory concentrations using different susceptibility methods in Staphylococcus aureus isolates. Brazilian Journal of Infectious Diseases.
  • MIC (Broth Microdilution) Testing. YouTube.
  • Schematic of leukotriene biosynthesis.
  • Protocol for Annexin V-FITC apoptosis assay?
  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology.
  • Reaction pathway of deamination of monoamine neurotransmitters by...
  • Analysis of Lipoxygenase Activity and Products.
  • Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches. PLOS ONE.
  • Lipoxygenase Activity Assay Kit. Sigma-Aldrich.
  • Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA: Prelude to overt resistance. Indian Journal of Microbiology Research.
  • Broth Dilution Method for MIC Determin
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics.
  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control - Ministry of Health and Family Welfare.
  • Visual representation of the pathway by which monoamine...
  • Biosynthesis and metabolism of leukotrienes. Bioscience Reports.
  • The Annexin V Apoptosis Assay. University of Rochester Medical Center.
  • Local inhibition of 5-lipoxygenase enhances bone formation in a rat model. Journal of Orthopaedic Research.
  • Structures and Mechanism of the Monoamine Oxidase Family. Biochemistry.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogues: Engineering the Next Generation of Antibiotics

Introduction The relentless rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a critical threat to global health.[1] The oxazolidinones emerged as a novel, entirely synthetic class of antimicrobial agents, offering a crucial therapeutic option against these challenging infections.[2][3] Linezolid (Zyvox), the first member of this class approved in 2000, marked a significant milestone with its unique mechanism of action.[4][5] However, the emergence of linezolid-resistant strains and concerns regarding long-term toxicities, such as myelosuppression, have fueled intensive research into second-generation analogues.[2][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy and safety of oxazolidinone antibiotics. We will dissect the core scaffold, explore the impact of chemical modifications at key positions, and present comparative data on prominent analogues. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate the complexities of oxazolidinone design and optimization.

The Unique Mechanism of Action: A Foundation for Novelty

The primary reason oxazolidinones are so effective against resistant bacteria is their distinct mechanism of action. Unlike many other antibiotic classes that target cell wall synthesis or DNA replication, oxazolidinones are potent inhibitors of bacterial protein synthesis.[7] They exert their effect at the very earliest stage of this process—the initiation phase.

Specifically, oxazolidinones bind to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC).[2][3] This binding event physically obstructs the formation of the functional 70S initiation complex, which is the essential machinery for translating messenger RNA (mRNA) into protein.[8] By preventing the assembly of this complex, protein synthesis is halted, leading to a bacteriostatic effect against most staphylococci and enterococci, and a bactericidal effect against most streptococci.[8] This novel mechanism means there is no pre-existing cross-resistance with other protein synthesis inhibitors, making oxazolidinones invaluable clinical tools.[1][3]

G cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex Functional 70S Initiation Complex 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex Assembly 23S_rRNA 23S rRNA (P-site) 23S_rRNA->Initiation_Complex Blocks Assembly Oxazolidinone Oxazolidinone Oxazolidinone->23S_rRNA Binds to mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds

Caption: Oxazolidinone Mechanism of Action.

Dissecting the Oxazolidinone Scaffold: A Guide to SAR

The antibacterial potency, spectrum, and safety profile of an oxazolidinone analogue are dictated by the chemical nature of substituents at four key positions of its core structure.[9] Understanding the SAR at each position is critical for rational drug design.

SAR_Scaffold main_img A_Ring A-Ring: Oxazolidinone Core (S)-configuration at C-5 is essential B_Ring B-Ring: N-Aryl Moiety Fluorine at meta-position is crucial C5_Side_Chain C-5 Side Chain Modulates potency and resistance profile C_Ring C-Ring: Phenyl Substituent Key for potency, spectrum, and safety A_node A_node->A_Ring B_node B_node->B_Ring C5_node C5_node->C5_Side_Chain C_node C_node->C_Ring

Caption: Core Oxazolidinone Scaffold and Key SAR Regions.

A-Ring: The Oxazolidinone Core

The 2-oxazolidinone ring is the pharmacophore, the essential structural unit responsible for the drug's biological activity. The stereochemistry at the C-5 position is paramount; the (S)-configuration is required for potent antibacterial activity. Modifications to the ring itself are generally detrimental. However, strategic bioisosteric replacements of the C-2 carbonyl oxygen with a thiocarbonyl (sulfur) have been shown to significantly enhance in vitro activity in some series, demonstrating a nuanced SAR at this position.[10]

B-Ring: The N-Aryl Group

Early SAR studies firmly established the importance of the N-aryl group for antibacterial potency.[5] Specifically, a 3-fluorophenyl group, as seen in linezolid, is considered optimal.[5][9] This moiety correctly orients the molecule within the ribosomal binding pocket. Consequently, most successful analogues retain this feature with minimal modification.[9]

C-5 Side Chain: The Potency Modulator

The substituent at the C-5 position plays a critical role in modulating potency and overcoming resistance. In linezolid, the acetamidomethyl group is key.[5] However, this site has been a major focus for modification in second-generation agents.

  • Alternative Heterocycles: Replacing the acetamido group with small, five-membered heterocycles like 1,2,3-triazoles or isoxazoles can maintain or enhance potency, sometimes restoring activity against linezolid-resistant strains.[5]

  • Thioamides and Thioureas: Conversion of the C-5 acetamide to a thioamide or thiourea has been shown to increase potency by 4- to 8-fold, likely due to altered hydrogen bonding interactions within the ribosomal pocket.[10]

C-Ring: The Versatility Hotspot

The substituent attached to the B-ring (often a morpholine or piperazine ring in early analogues) is the most tolerant to modification and represents the primary avenue for enhancing the drug's overall profile.[9] Structural changes here can dramatically improve potency, broaden the antibacterial spectrum, and mitigate toxicity.

  • Fused Heterocycles: Incorporating fused heterocyclic systems, such as a benzoxazinone ring, can lead to compounds with superior potency compared to linezolid, including activity against linezolid-resistant S. aureus.[2]

  • Hydrogen Bonding: Introducing functionalities capable of additional hydrogen bonding interactions with the ribosome, such as those found in tedizolid's D-ring (a hydroxymethyl-substituted tetrazole), is a key strategy for increasing binding affinity and potency.[2]

  • Safety Profile: The C-ring is also instrumental in modulating the safety profile. Modifications in this region are a primary strategy to reduce monoamine oxidase (MAO) inhibition, a key side effect of linezolid.[6][7]

Comparative Performance of Key Oxazolidinone Analogues

The structural modifications discussed above have led to the development of several new-generation oxazolidinones, some of which have advanced to clinical trials or market approval. The following table compares the in vitro activity of linezolid with selected advanced analogues against key Gram-positive pathogens.

AnalogueKey Structural ModificationS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Key Advantages
Linezolid C-Ring: Morpholine1 - 41 - 41 - 4First-in-class, proven efficacy.
Tedizolid C-Ring: Pyridinyl with Tetrazole D-Ring0.25 - 0.50.25 - 0.50.25 - 14-8x more potent than linezolid; active against some Lin-R strains.[2][6]
Radezolid C-Ring: Indoline0.25 - 0.50.25 - 0.50.5 - 1Potent activity, including against some Lin-R strains.[6]
Sutezolid C-Ring: Thiomorpholine0.5 - 20.5 - 21 - 4Primarily developed for its potent activity against Mycobacterium tuberculosis.[4][6]
Compound 16 C-Ring: Fused Benzoxazine<0.5<0.5<0.5Highly potent in vitro and in vivo, including against Lin-R strains.[4]
Compound 12a C-Ring: Fused Benzoxazinone<1<1<1Potent activity against both Gram-positive and fastidious Gram-negative (H. influenzae) bacteria.[2]

MIC values are representative ranges compiled from cited literature. Actual values may vary by specific strain and testing conditions.

Experimental Methodologies for SAR Determination

A robust SAR study relies on validated, reproducible experimental protocols. The following sections detail a standard workflow for synthesizing and evaluating novel oxazolidinone analogues.

Workflow for Oxazolidinone SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start Design Analogue synth Synthesize Core Scaffold (e.g., via Iodocyclocarbamation) start->synth couple Introduce C-Ring Diversity (e.g., Suzuki Coupling) synth->couple modify Modify C-5 Side Chain couple->modify purify Purification & Characterization (HPLC, NMR, MS) modify->purify mic In Vitro Antibacterial Assay (MIC Determination) purify->mic Test Compound res Test vs. Resistant Strains (Lin-R, cfr+) mic->res tox In Vitro Toxicity Assays (e.g., MAO Inhibition, Cytotoxicity) res->tox pk Pharmacokinetic Profiling (ADME) tox->pk pk->start SAR Feedback Loop Inform Next Design

Caption: General Experimental Workflow for SAR Studies.

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a common and versatile method for introducing diversity at the C-ring, a critical step in exploring the SAR of this region. The reaction couples a boronate ester derivative of the C-ring with the halogenated B-ring of the oxazolidinone core.[2]

Objective: To couple a novel heterocyclic C-ring (as a boronate ester) to the core oxazolidinone scaffold.

Materials:

  • (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Scaffold, 5 )[2]

  • Heteroaryl bromide (C-ring precursor, 6 )

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Aqueous potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas supply

Procedure:

  • Boronate Ester Formation: In a flame-dried flask under a nitrogen atmosphere, combine the heteroaryl bromide (6 ), bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in anhydrous dioxane.

  • Reaction Incubation: Heat the reaction mixture at 80-90°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed. This generates the boronate ester (7 ) in situ.

  • Suzuki-Miyaura Coupling: To the same reaction vessel, add the oxazolidinone scaffold (5 ), aqueous K₂CO₃ solution, and an additional portion of the palladium catalyst.

  • Final Reaction: Continue heating the mixture at 80-90°C until the coupling reaction is complete, as monitored by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product (8 ).[2]

Causality: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The two-step, one-pot procedure is efficient as it avoids the isolation of the often-unstable boronate ester intermediate.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method used to quantify the in vitro antibacterial activity of a novel analogue, which is the foundational data point for any SAR analysis.

Objective: To determine the lowest concentration of an oxazolidinone analogue that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Test compound (solubilized in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., S. aureus ATCC 29213), adjusted to a 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume.

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Linezolid)

  • Negative control (broth only) and growth control (broth + inoculum) wells

Procedure:

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, place 100 µL of the test compound at 2x the highest desired final concentration.

  • Create Gradient: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Self-Validation: The protocol is validated by the inclusion of controls. The sterility control (well 12) must be clear, and the growth control (well 11) must be turbid. The MIC of the positive control antibiotic should fall within its known acceptable range for the quality control strain used.

Conclusion and Future Perspectives

The structure-activity relationship of oxazolidinones is a mature but continually evolving field. Decades of research have established clear principles: the necessity of the (S)-configured A-ring and the 3-fluorophenyl B-ring, and the vast potential for optimization residing in the C-5 side chain and, most significantly, the C-ring. The development of tedizolid demonstrated that intelligent C-ring design can dramatically enhance potency and improve the safety profile.

Future efforts will likely focus on several key areas:

  • Overcoming Resistance: Designing analogues that can evade or overcome known resistance mechanisms, such as mutations in the 23S rRNA and the presence of the cfr methyltransferase gene.[5]

  • Expanding the Spectrum: While potent against Gram-positive bacteria, oxazolidinones have limited activity against most Gram-negative pathogens due to efflux pumps and membrane permeability issues. Novel designs that can circumvent these barriers are a major goal.[4]

  • Improving the Safety Profile: Continued fine-tuning of the C-ring and other moieties to further reduce the potential for myelosuppression and MAO inhibition will be critical for long-term therapies.[7]

By leveraging the foundational SAR knowledge detailed in this guide and employing robust synthetic and microbiological evaluation workflows, the scientific community is well-positioned to develop the next generation of oxazolidinone antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. [Link]

  • Yarlagadda, V., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

  • Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

  • Michalska, K., et al. (2013). Recent development of potent analogues of oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition. [Link]

  • Hickey, A. A., et al. (2019). Known structure-activity relationships of oxazolidinone antibiotics. ResearchGate. [Link]

  • Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy. [Link]

  • Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin. [Link]

  • Cannon, M., & Tally, F. T. (2024). Linezolid. StatPearls [Internet]. [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Testing of Novel (R)-5-(Aminomethyl)oxazolidin-2-one Antibiotics

Authored for Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant en...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health. In the ongoing search for effective countermeasures, the oxazolidinone class of antibiotics has proven to be of significant clinical value.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel antibiotics derived from the (R)-5-(aminomethyl)oxazolidin-2-one scaffold, a core component of successful oxazolidinones like linezolid.

As a senior application scientist, my objective is to present not just a series of protocols, but a logical and scientifically-grounded strategy for generating a robust preclinical data package. This guide will delve into the causality behind experimental choices, ensuring that each step contributes to a thorough understanding of a novel compound's potential.

The Oxazolidinone Scaffold: A Foundation for Innovation

The antibacterial action of oxazolidinones is rooted in their unique ability to inhibit bacterial protein synthesis at a very early stage.[3] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[1][2][4] This unique mode of action is a key reason for their efficacy against many resistant strains. Novel derivatives of the (R)-5-(aminomethyl)oxazolidin-2-one core aim to enhance potency, expand the spectrum of activity, and improve safety profiles compared to existing treatments.

A Strategic Approach to In Vitro Evaluation

Our in vitro testing strategy is designed to be a self-validating system, progressing from foundational activity assessments to more complex characterizations of bacterial killing kinetics, post-antibiotic effects, resistance potential, and preliminary safety.

G cluster_0 Core Activity Assessment cluster_1 Pharmacodynamic Profiling cluster_2 Resistance & Safety Profiling MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine bactericidal vs. bacteriostatic nature TimeKill Time-Kill Kinetics MIC->TimeKill Inform concentration selection Resistance Resistance Profiling MIC->Resistance Select concentrations for resistance studies PAE Post-Antibiotic Effect (PAE) TimeKill->PAE Characterize duration of action Cytotoxicity Cytotoxicity Assay Resistance->Cytotoxicity Assess therapeutic window

Caption: A logical workflow for the in vitro evaluation of novel oxazolidinone antibiotics.

Part 1: Foundational Activity Assessment

The initial phase of in vitro testing focuses on establishing the fundamental potency of the novel compounds against a clinically relevant panel of bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[5] For novel oxazolidinones, it is crucial to perform MIC testing against a broad panel of Gram-positive organisms, including both susceptible and resistant strains.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI/EUCAST Guidelines)

This protocol is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][5][6][7][8]

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the novel oxazolidinone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms like streptococci, use appropriate supplemented media as recommended by CLSI/EUCAST.[6]

    • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared inoculum.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Workflow Start Start with pure bacterial culture McFarland Prepare 0.5 McFarland standard suspension Start->McFarland Dilution Dilute suspension to final inoculum concentration McFarland->Dilution Plate Inoculate 96-well plate with serial antibiotic dilutions Dilution->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Read MIC as the lowest concentration with no growth Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Comparative Data Example:

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecium (VRE)
Novel Oxazolidinone A 0.50.511
Novel Oxazolidinone B 1122
Linezolid 2222
Vancomycin 111>256

MIC values in µg/mL. Data is illustrative.

Part 2: Unveiling the Pharmacodynamic Profile

Beyond simple inhibition, it is critical to understand the dynamics of how a novel antibiotic kills bacteria over time.

Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of an antibiotic and the concentration-dependent rate of bacterial killing.[9][10] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Experimental Protocol: Time-Kill Curve Analysis

  • Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Antibiotic Exposure: Add the novel oxazolidinone at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-antibiotic growth control.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[1] Perform serial dilutions in sterile saline and plate onto appropriate agar plates.

  • Colony Counting: After incubation, count the viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Interpreting the Results:

  • Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or decreasing slightly.[11]

Post-Antibiotic Effect (PAE)

PAE refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic.[3] A longer PAE can allow for less frequent dosing intervals.

Experimental Protocol: PAE Determination

  • Exposure: Expose a mid-logarithmic phase bacterial culture (approximately 10⁷ CFU/mL) to the novel oxazolidinone at a concentration of 4x MIC for 1-2 hours.

  • Removal of Antibiotic: Rapidly dilute the culture 1:1000 in pre-warmed, antibiotic-free broth to effectively remove the drug. A control culture is subjected to the same dilution without prior antibiotic exposure.

  • Monitoring Regrowth: At regular intervals, determine the viable counts of both the treated and control cultures by plating serial dilutions.

  • Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after dilution, and C is the corresponding time for the untreated control culture.[3][12]

Comparative Data Example:

Compound (at 4x MIC)Time-Kill (24h vs 0h)PAE (hours)
Novel Oxazolidinone A -1.5 log₁₀ (Bacteriostatic)2.5
Linezolid -1.2 log₁₀ (Bacteriostatic)1.8
Daptomycin (control) -3.5 log₁₀ (Bactericidal)3.0

Data is illustrative.

Part 3: Assessing Resistance and Safety

A promising antibiotic must not only be potent but also have a low propensity for resistance development and a favorable safety profile.

Resistance Profiling

Understanding the potential for bacteria to develop resistance to a new antibiotic is a critical step in its evaluation.

Experimental Protocol: Spontaneous Mutation Frequency

  • High-Density Inoculum: Prepare a high-density bacterial culture (approximately 10¹⁰ CFU/mL).

  • Selective Plating: Plate the high-density inoculum onto agar plates containing the novel oxazolidinone at concentrations of 4x and 8x the MIC.

  • Colony Counting: After 48-72 hours of incubation, count the number of resistant colonies that appear on the antibiotic-containing plates. Also, determine the total viable count of the initial inoculum by plating dilutions on antibiotic-free agar.

  • Frequency Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria in the initial inoculum.[13]

In Vitro Cytotoxicity Assay

Early assessment of potential toxicity to mammalian cells is essential. The MTT assay is a widely used colorimetric method to assess cell viability.[14][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of the novel oxazolidinone for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][16]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16] Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). A higher IC₅₀ value indicates lower cytotoxicity.

Comparative Data Example:

CompoundSpontaneous Resistance Frequency at 4x MIC (S. aureus)Cytotoxicity (HEK293 cells) IC₅₀ (µg/mL)Selectivity Index (IC₅₀ / MIC)
Novel Oxazolidinone A < 1 x 10⁻⁹>128>256
Linezolid < 1 x 10⁻⁹~100~50

Data is illustrative. The selectivity index is a ratio of cytotoxicity to antimicrobial activity, with higher values being more favorable.

Conclusion

This guide outlines a robust and logical progression for the in vitro evaluation of novel antibiotics derived from the (R)-5-(aminomethyl)oxazolidin-2-one scaffold. By systematically determining MICs, characterizing pharmacodynamics through time-kill and PAE assays, and assessing resistance potential and cytotoxicity, researchers can build a comprehensive data package. This structured approach, grounded in established scientific principles and regulatory standards, is essential for identifying promising candidates for further development in the critical fight against antimicrobial resistance.

References

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Validation of high-throughput time-kill assay. (2019). HELDA - University of Helsinki. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. (1991). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance. (2005). PMC - NIH. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2010). PMC - PubMed Central. Retrieved from [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2024). PMC - NIH. Retrieved from [Link]

  • MIC Determination. (n.d.). EUCAST. Retrieved from [Link]

  • A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations. (1996). PubMed. Retrieved from [Link]

  • Antibiotic Resistance Testing. (n.d.). Emery Pharma. Retrieved from [Link]

  • (a) Mammalian cell viability analysis with the antibacterial films and... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Assessment of Antimicrobial Resistance Dissemination Dynamics during Multidrug-Resistant-Bacterium Invasion Events by Using a Continuous-Culture Device. (2021). Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. Retrieved from [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). PMC - PubMed Central. Retrieved from [Link]

  • Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. (2023). ASM Journals. Retrieved from [Link]

  • Assessment of a microplate method for determining the post-antibiotic effect in Staphylococcus aureus and Escherichia coli. (2007). Journal of Antimicrobial Chemotherapy - Oxford Academic. Retrieved from [Link]

  • M07-A8 - Regulations.gov. (n.d.). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • Post Antibiotic Effect: The Importance of Assessing Microbial Response After an Initial Antimicrobial Challenge. (2025). Emery Pharma. Retrieved from [Link]

  • Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. (2006). ASM Journals. Retrieved from [Link]

  • Rapid Methods for Antimicrobial Resistance Diagnostics. (2021). MDPI. Retrieved from [Link]

  • Mammalian Cell-Based Immunoassay for Detection of Viable Bacterial Pathogens. (2021). NIH. Retrieved from [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). Standards | GlobalSpec. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. (2020). RePub, Erasmus University Repository. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Post-antibiotic effect (PAE) of ampicillin to E. coli. Escherichia coli... (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of antibiotic resistance in vitro. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS. (2008). Retrieved from [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2025). PubMed. Retrieved from [Link]

  • Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori. (2001). PMC - NIH. Retrieved from [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.